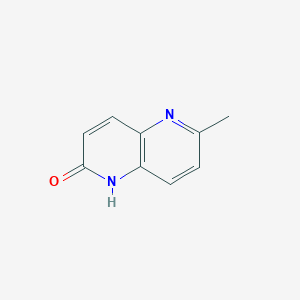

6-Methyl-1,5-naphthyridin-2-ol

Description

Significance of the Naphthyridine Core in Contemporary Chemical Research

The naphthyridine core is a significant scaffold in modern chemical research, largely due to its prevalence in biologically active compounds. ontosight.airesearchgate.net Derivatives of various naphthyridine isomers, including 1,5-naphthyridine (B1222797), have demonstrated a wide array of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.net This has made the naphthyridine framework a privileged structure in medicinal chemistry and drug discovery. encyclopedia.pubmdpi.com The arrangement of nitrogen atoms in the rings influences the molecule's ability to form hydrogen bonds and coordinate with metal ions, which is crucial for its interaction with biological targets. vulcanchem.com Researchers are actively exploring new synthetic methodologies to create diverse naphthyridine derivatives and investigate their potential in various therapeutic areas. researchgate.net

Overview of 1,5-Naphthyridine Derivatives in Organic and Medicinal Chemistry

Within the broader class of naphthyridines, 1,5-naphthyridine derivatives have emerged as a particularly important subclass in organic and medicinal chemistry. nih.gov The unique arrangement of the nitrogen atoms in the 1,5-isomer imparts specific electronic and steric properties that influence its reactivity and biological activity. These derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like TGF-β type I receptor and as antiplasmodial agents. nih.govacs.org The synthesis of functionalized 1,5-naphthyridines is a key area of research, with various methods being developed to introduce different substituents onto the core structure, thereby modulating their chemical and biological properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(10-6)4-5-9(12)11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGURRPTDBLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459363 | |

| Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764717-60-4 | |

| Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Methyl 1,5 Naphthyridin 2 Ol

The fundamental identity of a chemical compound is established by its nomenclature and structural details.

| Property | Value |

| IUPAC Name | 6-methyl-1,5-naphthyridin-2(1H)-one |

| CAS Registry Number | 764717-60-4 sigmaaldrich.com |

| Molecular Formula | C₉H₈N₂O sigmaaldrich.com |

| Molecular Weight | 160.18 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.comchemsrc.com |

| Storage Temperature | Room Temperature, sealed in a dry environment sigmaaldrich.com |

Chemical Reactivity and Transformation Studies of 6 Methyl 1,5 Naphthyridin 2 Ol and Its Analogs

Electrophilic Substitution Patterns of 1,5-Naphthyridin-2-ol Derivatives

The reactivity of 1,5-naphthyridines towards electrophiles is governed by the electron-deficient nature of the two fused pyridine (B92270) rings. Reactions involving the donation of a nitrogen lone pair to an electrophile are common, mirroring the behavior of pyridine and quinoline (B57606). nih.gov

One of the most frequent electrophilic substitution reactions is N-alkylation. 1,5-Naphthyridine (B1222797) derivatives readily react with alkyl halides, such as 2-bromoethanol (B42945) or 1-bromooctane, typically in the presence of a base like cesium carbonate, to yield the corresponding N-alkylated products. nih.gov For tetrahydro-1,5-naphthyridine scaffolds, the N1 nitrogen can act as a nucleophile, reacting with a wide array of electrophiles including isocyanates, tosyl halides, and epoxides. nih.gov

Halogenation at carbon positions can be more complex. The bromination of a fused 1,5-naphthyridine system in weakly acidic media has been observed to occur at the pyridine ring in the β-position relative to the nitrogen atom, rather than on an adjacent benzene (B151609) ring. nih.gov This outcome is not explained by a typical aromatic electrophilic substitution (SEAr) mechanism but rather suggests a nucleophilic addition-elimination pathway. nih.gov For the introduction of fluorine, diazotization-fluorodediazoniation is a viable method for regioselective installation. nih.gov

Nucleophilic Addition and Substitution Reactions on the Naphthyridine Ring System

Nucleophilic substitution is a cornerstone of 1,5-naphthyridine functionalization, particularly for replacing leaving groups on the electron-deficient ring system. Halogenated 1,5-naphthyridines are common precursors for these transformations. For instance, chloro-substituted naphthyridines undergo nucleophilic aromatic substitution (SNAr) with various amines to produce alkylamino-substituted derivatives. nih.gov These reactions are often facilitated by a base such as cesium carbonate at elevated temperatures. nih.gov

Beyond halogens, other leaving groups like triflates and tosylates are readily displaced by nucleophiles. Amines have been successfully used to substitute triflate and tosyl groups, yielding functionalized 1,5-naphthyridine compounds. mdpi.comnih.gov The introduction of a cyano group can also be achieved via nucleophilic displacement of a triflate group. mdpi.comnih.gov

The table below summarizes representative nucleophilic substitution reactions on the 1,5-naphthyridine core.

| Substrate | Nucleophile | Leaving Group | Conditions | Product Type | Ref |

| Halogenated 1,5-Naphthyridine | Various Amines | Halogen | Cs₂CO₃, 110 °C | Amino-1,5-Naphthyridine | nih.gov |

| 1,5-Naphthyridine-O-triflate | Amines | Triflate | - | Amino-1,5-Naphthyridine | nih.gov |

| 1,5-Naphthyridine-O-tosyl | Amines | Tosyl | - | Amino-1,5-Naphthyridine | nih.gov |

| 1,5-Naphthyridine-O-triflate | Cyanide Source | Triflate | Metal-catalyzed | Cyano-1,5-Naphthyridine | mdpi.com |

| 4-Chloro-1,5-naphthyridine | Protected Aminoalkyl | Chlorine | NaH, then deprotection | 4-Aminoalkyl-1,5-naphthyridine | nih.gov |

Oxidation and Reduction Pathways of the Naphthyridine Core

The 1,5-naphthyridine core is susceptible to both oxidation and reduction, leading to valuable synthetic intermediates. mdpi.com

Oxidation: Oxidation of the ring nitrogens to form N-oxides is a common transformation, typically achieved using peracids like meta-chloroperbenzoic acid (m-CPBA). nih.govnih.gov The resulting N-oxides are activated intermediates. For example, treatment of a 2-methoxy- ntu.edu.tw-naphthyridine 1-oxide with phosphorus(III) oxychloride (POCl₃) leads to the formation of 4-chloro-2-methoxy- ntu.edu.twnaphthyridine. nih.gov Similarly, reacting 1,5-naphthyridine with m-CPBA and POCl₃ can yield a mixture of chlorinated products through N-oxide intermediates. nih.gov The introduction of a second nitrogen atom in the naphthyridine ring system gives it a higher oxidation potential compared to quinoline, which can be leveraged to prevent undesirable metabolic oxidation in drug design. nih.gov

Reduction: Reduction reactions can target either specific functional groups or the heterocyclic rings. The transformation of a naphthyridinone (a cyclic amide) to the corresponding naphthyridine can be accomplished by reducing the carbonyl group to a methylene (B1212753) group. nih.gov For example, a tetrahydro-1H-benzo[c]indolo[3,2,1-ij] ntu.edu.twnaphthyridin-9(2H)-one was reduced using lithium aluminum hydride (LiAlH₄). nih.gov The pyridine rings themselves can also be reduced to yield dihydro or tetrahydro derivatives using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. smolecule.comrsc.org

Cross-Coupling Transformations for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1,5-naphthyridine scaffold, enabling the formation of C-C and C-N bonds. smolecule.comresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling halogenated or triflate-substituted naphthyridines with boronic acids or esters. smolecule.com This method has been employed to synthesize a variety of aryl- and heteroaryl-substituted 1,5-naphthyridines. For example, 2-iodo-1,5-naphthyridine (B12962786) has been coupled with various aromatic boronic acids in high yields. researchgate.net Similarly, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully di-substituted using Suzuki coupling conditions. researchgate.net

Table: Examples of Suzuki-Miyaura Coupling on 1,5-Naphthyridine Derivatives

| Naphthyridine Substrate | Boronic Acid Partner | Catalyst / Base | Product | Yield | Ref |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-1,5-naphthyridine | 94% | researchgate.net |

| 2-Iodo-1,5-naphthyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(p-Tolyl)-1,5-naphthyridine | 92% | researchgate.net |

| 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4,8-Diphenyl-1,5-naphthyridine | 75.8% | researchgate.net |

| 4,8-Dibromo-1,5-naphthyridine | Thiophen-2-ylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4,8-Di(thiophen-2-yl)-1,5-naphthyridine | 63.2% | researchgate.net |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. mdpi.com This palladium-catalyzed reaction couples halo-naphthyridines with amines. It has been used to prepare 2-amino-1,5-naphthyridine derivatives from the corresponding 2-bromo or 2-triflate precursors using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos. mdpi.comnih.gov The reaction is highly versatile and has become a key strategy in pharmaceutical process chemistry for the efficient synthesis of complex nitrogen-containing molecules. mdpi.com

Modifications of Side Chains and Substituent Effects on Reactivity

The substituents on the 1,5-naphthyridine ring, such as the methyl and hydroxyl groups of 6-methyl-1,5-naphthyridin-2-ol, have their own distinct reactivity and exert significant electronic influence on the core.

Side Chain Modifications: The methyl group can be a site for oxidation. For example, the methyl group on 6-methylbenzo[b] ntu.edu.twnaphthyridine can be oxidized to a formyl (-CHO) or a carboxyl (-COOH) group using a basic solution of silver oxide. nih.gov The 2-ol group exists in tautomeric equilibrium with its 1,5-naphthyridin-2(1H)-one form. This hydroxyl group can be converted into a better leaving group, such as a tosylate, which then enables subsequent nucleophilic substitution or cross-coupling reactions at that position. nih.gov

Substituent Effects on Reactivity: The hydroxyl group at the C2 position is an electron-donating group, which activates the ring towards electrophilic attack and influences the regioselectivity of reactions. The methyl group at C6 is also weakly electron-donating. The presence of these groups can significantly impact the biological activity of naphthyridine derivatives. For instance, the introduction of a basic nitrogen-containing side chain has been shown to be critical for enhancing the antiplasmodial activity in a series of 2,8-disubstituted-1,5-naphthyridines. nih.gov Conversely, acetylating a basic amine substituent led to a marked decrease in activity, highlighting the sensitivity of the system to side-chain modifications. nih.gov

Metal Complexation Studies Involving Naphthyridine Ligands

The 1,5-naphthyridine framework, with its two nitrogen atoms held in a specific geometry, serves as an excellent scaffold for constructing chelating ligands for metal ions. rsc.orgencyclopedia.pub These ligands can bind to one or two metal centers, leading to the formation of mononuclear or dinuclear complexes, respectively. rsc.orgacs.orgnih.govacs.org

A variety of bidentate and tridentate ligands have been synthesized using the 1,5-naphthyridine unit as a linker. acs.org These have been used to prepare heteroleptic ruthenium(II) complexes. ntu.edu.twacs.org The resulting complexes are often studied for their electrochemical and photophysical properties, with applications in areas like catalysis. ntu.edu.twencyclopedia.pub For example, ruthenium complexes with naphthyridine-based ligands have been investigated for the transfer hydrogenation of carbonyl compounds. ntu.edu.tw

Dinucleating ligands based on the 1,8-naphthyridine (B1210474) scaffold (a close isomer of 1,5-naphthyridine) have been prepared to bind two first-row transition metals in close proximity, creating bimetallic complexes with unique catalytic properties. rsc.orgacs.orgnih.gov These systems can facilitate reactions such as C-H bond activation and are studied as models for metalloenzyme active sites. acs.orgnih.gov

Table: Examples of Naphthyridine-Based Ligands and Metal Complexes

| Naphthyridine Ligand Type | Metal(s) | Complex Type | Application/Study Focus | Ref |

| 2-(Pyridin-2-yl)benzo[b] ntu.edu.twnaphthyridine | Ruthenium(II) | Mononuclear Ru(II) complex | Electrochemical properties, NAD+/NADH models | encyclopedia.pub |

| 2-(1H-Pyrazol-1-yl)-7-methyl-1,8-naphthyridine | Ruthenium(II) | Mononuclear Ru(II) complex | Catalytic transfer hydrogenation of aldehydes | ntu.edu.tw |

| 2,7-Bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | First-row transition metals | Dinuclear complexes with chloro, hydroxo, and aqua bridging ligands | Catalyst design, electrochemical properties | rsc.org |

| Dinucleating 1,8-naphthyridine ligands | Copper(I) | Dinuclear Cu(I) complexes | C-H bond activation, CuAAC catalysis intermediates | acs.orgnih.govescholarship.org |

| 1,5-Naphthyridine-based bridging ligands | Ruthenium(II) | Mono- and Dinuclear Ru(II) complexes | Electronic communication between metal centers | acs.org |

Biological and Pharmacological Investigations of Naphthyridine Scaffolds with Relevance to 6 Methyl 1,5 Naphthyridin 2 Ol

Antimicrobial Activity of Naphthyridine Derivatives

The antimicrobial properties of naphthyridine derivatives have been extensively studied, revealing a broad spectrum of activity against various pathogens. mdpi.comnih.govscilit.comirjet.net These compounds represent a promising avenue for the development of new anti-infective agents, particularly in an era of increasing antimicrobial resistance. scilit.com

Naphthyridine derivatives have demonstrated notable efficacy against a range of bacteria. The foundational antibacterial agent in this class is nalidixic acid, a 1,8-naphthyridine (B1210474) derivative introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Its mechanism of action involves the selective inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov

Subsequent research has expanded upon this scaffold, yielding derivatives with enhanced antibacterial properties. For instance, certain 1,8-naphthyridine-3-carboxylic acid amides have shown potent bactericidal action against E. coli. nih.gov The introduction of different substituents on the naphthyridine ring has been a key strategy to modulate antibacterial activity. For example, the presence of a halogen atom has been shown to influence the antimicrobial spectrum. irjet.net Specifically, derivatives containing a 4-chlorophenyl ring have demonstrated significant activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov

Some studies have indicated that while certain 1,8-naphthyridine derivatives may not possess strong intrinsic antibacterial activity on their own, they can act synergistically to enhance the efficacy of other antibiotics, such as fluoroquinolones. mdpi.com This suggests a potential role for these compounds as adjuvants in combination therapies. mdpi.com

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Citation |

| Nalidixic acid | Gram-negative bacteria | Inhibition of DNA gyrase | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli | Bactericidal action | nih.gov |

| 4-Chlorophenyl-substituted derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant activity | nih.gov |

| 1,8-Naphthyridine derivatives | Multi-resistant bacterial strains | Potentiation of fluoroquinolone activity | mdpi.com |

Beyond their antibacterial effects, naphthyridine derivatives have also been investigated for their potential against fungal and viral pathogens. mdpi.comnih.govirjet.net

Several studies have reported the antifungal activity of various naphthyridine compounds. For example, certain nalidixic acid derivatives incorporating a 1,2,4-triazole (B32235) moiety have exhibited both antibacterial and antifungal properties. nih.gov Similarly, hydrazono and azo derivatives of 1,8-naphthyridine have shown activity against Aspergillus niger and Candida albicans. nih.gov Research has indicated that some novel naphthyridine derivatives possess more potent antifungal than antibacterial activity. irjet.net Specifically, 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one was identified as having strong antifungal properties. irjet.net

The antiviral potential of naphthyridines has also been a subject of investigation. mdpi.com While the provided information primarily focuses on antibacterial and antifungal activities, the broad pharmacological profile of naphthyridines suggests that antiviral applications are an area of ongoing research. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Citation |

| Nalidixic acid derivatives with 1,2,4-triazole | Fungal pathogens | Antifungal activity | nih.gov |

| Hydrazono and azo derivatives of 1,8-naphthyridine | Aspergillus niger, Candida albicans | Antifungal activity | nih.gov |

| 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza- benzo[a]anthracen-12-one | Fungal pathogens | Potent antifungal properties | irjet.net |

Anticancer and Antitumor Properties

The naphthyridine scaffold has emerged as a significant pharmacophore in the design of novel anticancer agents. mdpi.comresearchgate.netirjet.netnih.govkoreamed.orginforang.com Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.

A key mechanism through which many naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase enzymes. nih.govtandfonline.com Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. Some naphthyridine derivatives have been identified as inhibitors of topoisomerase II, similar to established anticancer drugs. nih.govtandfonline.com For example, pyrazolo-naphthyridine derivatives have shown pro-apoptotic potential through DNA intercalation and damage. nih.gov

Other mechanisms of action include the disruption of microtubule dynamics, with some compounds exhibiting antimitotic effects. nih.gov The structural modifications of the naphthyridine ring are critical in determining the specific mechanism and efficacy of these compounds. nih.gov

A wide range of naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov Some of these compounds have shown potency greater than the established anticancer agent colchicine. nih.gov

For instance, a series of 1,8-naphthyridine derivatives modified at the C-3 position exhibited broad-spectrum cytotoxicity and were found to be more specific to tumor cells compared to normal cells. tandfonline.com Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have also demonstrated potent activity, with some compounds showing IC₅₀ values in the sub-micromolar range against pancreatic and leukemia cancer cell lines. tandfonline.com Furthermore, certain pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been identified as highly active against HeLa and MCF-7 (breast cancer) cells, inducing G0/G1 cell cycle arrest and apoptosis. nih.gov

Table 3: Cytotoxic Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ Values | Citation |

| Compounds 14, 15, and 16 (naphthyridine derivatives) | HeLa, HL-60, PC-3 | More potent than colchicine | nih.gov |

| Compound 16 (naphthyridine derivative) | HeLa, HL-60, PC-3 | 0.7 µM, 0.1 µM, 5.1 µM | koreamed.org |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | MIAPaCa, K-562 | 0.41 µM, 0.77 µM | tandfonline.com |

| Compound 29 (unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1, SW620 | 0.41 µM, 1.4 µM | tandfonline.com |

| Compound 5j (pyrazolo-naphthyridine derivative) | HeLa | 6.4 ± 0.45 µM | nih.gov |

| Compound 5k (pyrazolo-naphthyridine derivative) | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

Neurological and Central Nervous System Activities

In addition to their antimicrobial and anticancer properties, naphthyridine derivatives have shown significant potential for modulating the central nervous system (CNS). nih.govresearchgate.netirjet.net Their diverse biological activities extend to the treatment of various neurological disorders. innovareacademics.in

Derivatives of 1,8-naphthyridine have been investigated for their potential in treating conditions such as Alzheimer's disease, depression, and anxiety. nih.govinnovareacademics.in For example, certain piperazine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives have been studied for their 5-HT₃ receptor inhibition and anxiolytic-like activity. innovareacademics.in Furthermore, arylated naphthyridines have been identified as non-competitive metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, which are promising for managing pain and CNS disorders like Parkinson's disease. researchgate.net The ability of some naphthyridine derivatives to inhibit acetylcholinesterases also supports their potential as therapeutic agents for Alzheimer's disease. mdpi.com

The wide range of neurological activities highlights the versatility of the naphthyridine scaffold in developing novel CNS-active drugs. nih.govresearchgate.net

Potential as Anti-Parkinson's Agents

Parkinson's disease (PD) is a neurodegenerative disorder for which new therapeutic strategies are actively being sought. nih.gov The adenosine (B11128) A2A receptor has emerged as a significant non-dopaminergic target for managing PD, and naphthyridine derivatives have been investigated as potential antagonists for this receptor. nih.govtandfonline.com

In silico studies have been conducted on newly synthesized 1,8-naphthyridine derivatives to assess their potential to bind and constrain A2A receptors. nih.gov Structure-activity relationship (SAR) studies have indicated that modifying the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines can improve binding efficiency. nih.govresearchgate.net Molecular docking simulations predicted that these compounds could act as A2A receptor antagonists, with some derivatives showing high docking scores and favorable binding energies comparable to known ligands. nih.gov For instance, two lead compounds from different series demonstrated significant potential in these computational models. nih.govtandfonline.com

| Compound | Chemical Name | Docking Score | Free Binding Energy (MM-GBSA dG bind) (kcal/mol) |

|---|---|---|---|

| 10c | 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | -8.407 | -56.60 |

| 13b | N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide | -8.562 | -64.13 |

Molecular dynamics simulations further suggested that these compounds could form a stable complex with the human A2A receptor, warranting further in vitro and in vivo validation. nih.govtandfonline.com Additionally, patents for other naphthyridine derivatives, such as N-(naphthyridinyl)-N'-phenyl-ureas and certain carboxamides, list Parkinson's disease among their potential therapeutic applications. wipo.intgoogle.com.na

Antidepressant and Anxiolytic Research

The 1,8-naphthyridine scaffold has shown potential for treating neurological diseases, including depression. nih.govresearchgate.netbvsalud.org Research has explored derivatives of this scaffold for both antidepressant and anxiolytic (anti-anxiety) activities. researchgate.netnih.gov

For example, piperazine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives have been studied for their 5-HT3 receptor inhibition and anxiolytic-like activity. innovareacademics.in One compound, (2-(4-phenylpiperazine-1-yl)-1,8-naphthyridine 3-carboxylic acid), showed a pA2 value (a measure of antagonist potency) of 7.6, which was greater than the standard drug ondansetron. innovareacademics.in Another lead compound, (2-methoxy-1,8-naphthyridine-3-yl) (2-methoxy phenylpiperazine-1-yl) methanone, demonstrated a pA2 value of 7.67. innovareacademics.in

In behavioral models for depression and anxiety, a specific test compound known as 7e was evaluated using the forced swim test (FST), tail suspension test (TST), elevated plus maze (EPM), and other models. researchgate.netresearchgate.net Furthermore, aaptamine, a naturally occurring 1,5-naphthyridine (B1222797) alkaloid, has also been suggested to be potentially useful in depression therapy. nih.gov Patents have also claimed the use of N-(5,6,7,8-tetrahydro researchgate.netnih.govnaphthyridin)-N'-phenylurea derivatives for the treatment of depression, anxiety, and panic disorders. wipo.int

Anti-Alzheimer's Disease Investigations

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and multi-target-directed ligands are a promising therapeutic strategy. nih.govub.edu Naphthyridine derivatives have been extensively investigated for this purpose, targeting several key pathological pathways of AD. nih.govresearchgate.netbvsalud.org

A primary approach involves the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE). nih.gov Researchers have synthesized 1,8-naphthyridine derivatives that show moderate to good inhibitory activity, often with selectivity towards AChE. nih.gov Some of these compounds also act as modulators of voltage-dependent Ca2+ channels, which play a role in cell death processes. nih.gov For instance, one 1,8-naphthyridine derivative was found to have a cytoprotective effect against toxic stimuli by slightly promoting Ca2+ entry, which was linked to the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Another study identified ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] researchgate.netdntb.gov.uanaphthyridine-3-carboxylate (compound 14) as having a neuroprotective profile in cells stressed with agents that mimic AD pathology, such as amyloid-β peptide. acs.org

Another strategy targets the phosphodiesterase 5 (PDE5) enzyme. A novel 1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine analogue demonstrated potent PDE5 inhibition and good efficacy in a mouse model of AD. nih.gov The discovery of N-(pyridin-4-yl)-1,5-naphthyridin-2-amines as potent and selective binders to aggregated tau protein has also opened avenues for developing PET tracers for AD diagnosis. researchgate.net

| Naphthyridine Scaffold | Derivative/Compound | Target(s) | Reported Activity/Potential Use | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine | Compound 14 | Neuroprotection | Protects against amyloid β and okadaic acid-induced stress | acs.org |

| 1,8-Naphthyridine | Various derivatives | AChE, BuChE, Ca2+ channels | Dual inhibitors and channel modulators | nih.gov |

| 1,6-Naphthyridine (B1220473) | Compound 6c | PDE5 | IC50 = 0.056 nM | nih.gov |

| 1,5-Naphthyridine | Compound 75 | Aggregated Tau | Potent and selective binder, potential PET tracer | researchgate.net |

| 1,8-Naphthyridine Hybrid | Tacrine-naphthyridine hybrids | AChE | Potent AChE inhibitors | ub.edu |

Anti-inflammatory and Analgesic Applications

A significant body of research has established the anti-inflammatory and analgesic (pain-relieving) properties of various naphthyridine derivatives. nih.govresearchgate.net These activities are among the most consistently reported for this class of compounds. bvsalud.org

One study focused on a series of 5-amino tandfonline.comnih.govresearchgate.nettriazolo[4,3-a] researchgate.netdntb.gov.uanaphthyridine-6-carboxamides, which were designed specifically as anti-inflammatory and analgesic agents. nih.gov Several compounds in this series exhibited potent anti-inflammatory effects in rat models. nih.gov The most effective compound, referred to as 1d, showed an 80% inhibition of carrageenan-induced paw edema and was noted for not causing gastrolesive effects at high doses. nih.gov Other derivatives in the study displayed a prevalence of analgesic activity, often accompanied by sedative effects. nih.gov

| Compound | Activity Profile | Key Finding |

|---|---|---|

| 1c-g | Anti-inflammatory | Exhibited very interesting anti-inflammatory properties. |

| 1d | Potent Anti-inflammatory | Showed 80% inhibition of oedema; no gastrolesive effects. |

| 2b-d, 15 | Analgesic | Showed prevalent analgesic activity. |

The mechanism of anti-inflammatory action for some derivatives appears to be independent of cyclooxygenase (COX) enzyme inhibition, as certain tandfonline.comnih.govresearchgate.nettriazolo[4,3-a] researchgate.netdntb.gov.uanaphthyridine derivatives did not alter the production of prostaglandins (B1171923) PGE2 or PGI2. dntb.gov.uapsu.edu Instead, their effects were linked to the inhibition of superoxide (B77818) anion production by human polymorphonuclear cells (PMNs) and the reduction of PMN adhesion to endothelial cells, which are key processes in the inflammatory response. dntb.gov.uapsu.edu Additionally, some 1,8-naphthyridine-3-carboxamide derivatives have been shown to exert anti-inflammatory activity by downregulating pro-inflammatory cytokines. nih.gov Patents for 1,7-naphthyridine (B1217170) derivatives also claim their utility as anti-inflammatory and analgesic agents for conditions like arthritis. google.com

Antimalarial and Antileishmanial Efficacy

Naphthyridine scaffolds, particularly the 1,5- and 1,8-isomers, have been utilized in the development of drugs to combat parasitic diseases like malaria and leishmaniasis. researchgate.netresearchgate.net

In the fight against leishmaniasis, a series of indeno-1,5-naphthyridines were synthesized and evaluated. researchgate.net These compounds were found to be selective inhibitors of Leishmania infantum type IB DNA topoisomerase, a crucial enzyme for the parasite's survival. researchgate.net Several of these derivatives demonstrated significant activity against the amastigote form of the parasite, which is the clinically relevant stage. researchgate.net

| Compound | IC50 (μM) | Comparison to Standard Drug (Amphotericin B, IC50 ≈ 0.32 μM) |

|---|---|---|

| 5e (Tetrahydro indeno-1,5-naphthyridine) | 0.67 ± 0.06 | Good activity, similar to standard. |

| 5h (Tetrahydro indeno-1,5-naphthyridine) | 0.54 ± 0.17 | Good activity with a higher selectivity index than the standard. |

| 6b (Indeno- researchgate.netnih.gov-naphthyridine) | 0.74 ± 0.08 | Good activity with a higher selectivity index than the standard. |

In antimalarial research, a key strategy has been the modification of existing drugs. Novel analogues of the antimalarial drug primaquine (B1584692) were designed by replacing its quinoline (B57606) core with a researchgate.netnih.govnaphthyridine ring. nih.gov This modification was intended to prevent the formation of toxic metabolites associated with primaquine's side effects. nih.gov The resulting 1,5-naphthyridine compounds not only were found to be over three times less toxic than primaquine in in vivo models but also exhibited potent antimalarial activity against a chloroquine-resistant strain of P. falciparum. nih.gov Pyronaridine, a 1,5-naphthyridine derivative, has been clinically tested and used as an antimalarial agent effective in regions with chloroquine (B1663885) resistance. mdpi.com

Immunomodulatory Effects

Certain naphthyridine derivatives have been identified as immunomodulators, meaning they can alter or regulate the immune response. tandfonline.comnih.gov This activity is relevant for treating a range of conditions, from autoimmune diseases to cancer. unifiedpatents.comjrespharm.com

The immunomodulatory activity of canthin-6-one, a 1,5-naphthyridine natural product, has been established. nih.gov In animal models of colitis, this compound was shown to reduce the production of several pro-inflammatory mediators, including TNF-α, IL-1β, and IL-12p70. nih.gov This indicates an ability to suppress an overactive inflammatory immune response.

Furthermore, several patents describe heterocyclic compounds, including various naphthyridine scaffolds, as immunomodulators useful for treating diseases like cancer and infections. unifiedpatents.comgoogle.com These compounds can function, for example, by interfering with pathways that suppress T-cell activation, such as the PD-1 pathway, thereby promoting an anti-tumor immune response. google.com Some antiviral compounds based on the naphthyridine structure are also proposed for use in combination with other immunomodulators. wipo.int

Other Reported Biological Activities and Therapeutic Potential

The chemical diversity of the naphthyridine family has led to the discovery of a wide spectrum of other biological activities beyond those previously detailed. researchgate.netbvsalud.org Many reviews and patents highlight the broad therapeutic potential of this scaffold. nih.govresearchgate.net

A prominent and historically significant activity is the antimicrobial effect. mdpi.com The 1,8-naphthyridine derivative nalidixic acid was one of the first quinolone-type antibiotics and has been used for decades. researchgate.netmdpi.com Other derivatives have shown broad-spectrum antibacterial and antifungal activities. innovareacademics.inmdpi.com

Other notable reported activities for various naphthyridine isomers include:

Antiviral: Specifically as inhibitors of HIV integrase. wipo.int

Anticancer: Some derivatives have shown potent cytotoxicity against various cancer cell lines. innovareacademics.innih.gov

Anticonvulsant: Patents claim utility for certain 1,6-naphthyridine carboxamides in treating epilepsy. google.com.na

Cardiovascular Effects: Certain 1,7-naphthyridine derivatives have been reported to have cardiotonic (heart-strengthening), antihypertensive, and diuretic effects. google.com

Enzyme Inhibition: Activities such as inhibition of EGFR, protein kinases, and phosphodiesterase 4 (PDE4) have been noted. researchgate.netinnovareacademics.in

Other CNS Applications: Patents list a wide range of potential uses, including for migraine, psychosis, sleep disorders, and neuropathic pain. wipo.intgoogle.com.na

Miscellaneous: Reports also mention anti-allergic, gastric antisecretory, and bronchodilator properties for certain derivatives. nih.govgoogle.com

This broad range of pharmacological activities underscores the importance of the naphthyridine scaffold as a foundational structure in the ongoing search for new therapeutic agents. researchgate.netresearchgate.net

Antihypertensive Research

The investigation of naphthyridine derivatives for cardiovascular applications has been a subject of interest. While many isomers of naphthyridine exist, research into antihypertensive properties has notably focused on the 1,8-naphthyridine scaffold. innovareacademics.innih.gov

A series of 1,8-naphthyridine derivatives were synthesized and evaluated for their potential as antihypertensive agents by examining their vasorelaxing activity. nih.gov Several compounds demonstrated a potent vasodilatory effect, suggesting a potential mechanism of action for lowering blood pressure. nih.gov For some of these compounds, the vasorelaxing activity was further explored to determine their interaction with guanylate cyclase and ATP-sensitive potassium channels. nih.gov Selected compounds from this study on 1,8-naphthyridines are detailed below.

| Compound Number | Structure/Description | Vasorelaxing Potency (pIC50) | Mechanism Insights |

|---|---|---|---|

| 19 | 2-acetamido-5-(methyl(4-carbethoxypiperazin-1-yl))-1,8-naphthyridine | <5 | Activates ATP-sensitive potassium channels |

| 22 | A 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative | >5 | Activates ATP-sensitive potassium channels; Possible guanylate-cyclase inhibitor |

| 23 | A 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative | 6.92 | Activates ATP-sensitive potassium channels; Possible guanylate-cyclase inhibitor |

| 28 | A 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative | >5 | Possible guanylate-cyclase inhibitor |

Note: The data presented above pertains to 1,8-naphthyridine derivatives, a different isomeric class from 1,5-naphthyridines, but illustrates the potential of the broader naphthyridine family in antihypertensive research. nih.gov Specific studies focusing on the antihypertensive effects of 6-Methyl-1,5-naphthyridin-2-ol were not prominent in the reviewed literature.

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant activities, which are attributed to their ability to scavenge free radicals and chelate metals. nih.govtjnpr.org The structural class of naphthyridinols, which includes 6-Methyl-1,5-naphthyridin-2-ol, possesses a hydroxyl group that can be pivotal for such activity.

Research has been conducted on the antioxidant potential of various naphthyridine derivatives. For instance, a study involving newly synthesized 1,8-naphthyridine derivatives tested their antioxidant activity using microwave-assisted methods. researchgate.net The investigation found that several of the synthesized compounds exhibited significant antioxidant properties. researchgate.net

| Compound Number | Compound Name | Antioxidant Activity Finding |

|---|---|---|

| 5b | 1-(4-((2-((7-hydroxy-5-methyl-1,8-naphthyridin-2-yl)amino)-6-phenylpyrimidin-4-yl)amino)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Exhibited significant antioxidant activity. researchgate.net |

| 5c | 1-(4-((2-((7-hydroxy-5-methyl-1,8-naphthyridin-2-yl)amino)-6-phenylpyrimidin-4-yl)amino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Exhibited significant antioxidant activity. researchgate.net |

| 5d | 1-(4-((2-((7-hydroxy-5-methyl-1,8-naphthyridin-2-yl)amino)-6-phenylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)prop-2-en-1-one | Exhibited significant antioxidant activity. researchgate.net |

Receptor Agonist/Antagonist Studies (e.g., A2A receptors)

The adenosine A2A receptor has become an important target for drug discovery, particularly for the treatment of neurodegenerative conditions like Parkinson's disease. google.comingentaconnect.com Antagonists of the A2A receptor are believed to offer neuroprotective benefits and help manage disease symptoms. ingentaconnect.com A wide range of heterocyclic compounds have been developed and evaluated for their A2A receptor affinity. ingentaconnect.comwindows.net

Within the 1,5-naphthyridine class, derivatives have been identified as potent and selective inhibitors of other crucial receptors, such as the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov The inhibition of ALK5 is a significant area of research, particularly in oncology. A study focused on optimizing a screening hit led to the identification of novel 1,5-naphthyridine derivatives with high potency against ALK5. nih.gov The research detailed the structure-activity relationship and confirmed the binding mode through X-ray crystallography. nih.gov

| Compound Number | Derivative Class | ALK5 Inhibition (IC50, nM) | Assay Type |

|---|---|---|---|

| 15 | 1,5-Naphthyridine aminothiazole derivative | 6 | ALK5 autophosphorylation assay. nih.gov |

| 19 | 1,5-Naphthyridine pyrazole (B372694) derivative | 4 | ALK5 autophosphorylation assay. nih.gov |

These findings highlight that the 1,5-naphthyridine core structure, central to 6-Methyl-1,5-naphthyridin-2-ol, is a viable scaffold for developing potent and selective receptor antagonists. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Methyl 1,5 Naphthyridin 2 Ol Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 1,5-naphthyridine (B1222797) derivatives is profoundly influenced by the placement and chemical nature of various substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have demonstrated that modifications at positions C2, C5, C7, and C8, as well as the N1-position of the lactam ring, can dramatically alter a compound's potency and spectrum of activity, including antibacterial, antimalarial, and antileishmanial effects. nih.govacs.orgnih.gov

For instance, in the development of novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the N-1 position of the 1,5-naphthyridin-2-one scaffold were explored. The introduction of a cyanomethyl group at N-1 led to the identification of a compound with improved potency and a broader antibacterial spectrum. nih.gov In the context of antimalarial agents targeting Plasmodium falciparum, varying substituents at the C2 and C8 positions has been a fruitful strategy. nih.govacs.org While optimizing PI4K inhibition was possible by adding polar groups at the C2 position, this did not consistently translate to improved whole-cell antiplasmodial activity, suggesting a limited structural scope at this position for enhancing this specific activity. nih.gov Conversely, introducing basic amine substituents at the C8-position led to a significant improvement in physicochemical properties and potent antiplasmodial activity. nih.govacs.org The basicity of the nitrogen at this position was found to be critical; N-acetylation or urea (B33335) formation led to a marked decrease in activity. acs.org

In the pursuit of antileishmanial agents, SAR studies on 8-hydroxy-1,6-naphthyridine analogs (isomeric to the 1,5-naphthyridine series) showed that introducing substituents at the 5-position could enhance metabolic stability and potency. acs.org While larger amines like p-chlorobenzylamine and morpholine (B109124) at the 5-position retained activity, cyclic amides at the same position were found to be inactive. acs.org Further research on 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives as antitubercular agents revealed the importance of the substitution pattern on an attached benzylidene ring. A 3-cyano substituted derivative showed the most potent activity against M. tuberculosis, superior to its 4-cyano and 2-cyano counterparts, highlighting the subtle but critical impact of substituent positioning. researchgate.net

The nature of the substituent is as important as its position. Electron-withdrawing groups such as fluoro, trifluoromethyl, and cyano groups have been shown to influence activity. In one series of antimalarials, replacing a hydrophobic trifluoromethyl (CF₃) group at the C2-linked pyridine (B92270) ring with more polar cyano (CN) or carboxamide (CONHCH₃) groups resulted in a significant loss of activity. nih.gov Similarly, the presence of a chlorine atom at the C7 position of the 1,5-naphthyridin-2(1H)-one core is noted to enhance antimicrobial and anticancer activity.

Table 1: Impact of Substituent Position and Nature on Biological Activity of 1,5-Naphthyridine Analogs

| Position | Substituent Type | Biological Activity / Property Affected | Finding | Source(s) |

|---|---|---|---|---|

| N1 | Cyanomethyl | Antibacterial (NBTI) | Improved potency and spectrum. | nih.gov |

| C2 | Polar groups (e.g., -OH) | Antimalarial (PI4K inhibition) | Can optimize enzyme inhibition but not necessarily whole-cell activity. | nih.gov |

| C2 | Polar groups (e.g., -CN, -CONHCH₃) | Antimalarial | Decreased activity compared to hydrophobic CF₃ group. | nih.gov |

| C5 | Amines (e.g., p-chlorobenzylamine) | Antileishmanial | Retained activity with good solubility. | acs.org |

| C5 | Cyclic amides | Antileishmanial | Resulted in inactive compounds. | acs.org |

| C7 | Chlorine | Antimicrobial, Anticancer | Enhances biological activity. | |

| C8 | Basic amines | Antimalarial | Substantial improvement in physicochemical properties and activity. | nih.govacs.org |

| C8 | Acetylated/Urea-linked amines | Antimalarial | Critical loss of activity, demonstrating the importance of the basic nitrogen. | acs.org |

| Side Chain | 3-Cyano vs. 4-Cyano/2-Cyano | Antitubercular | Positional isomerism on a benzylidene moiety dramatically alters MIC values. | researchgate.net |

Role of the 6-Methyl Group and 2-Hydroxyl Functionality in Molecular Recognition

The 2-hydroxyl group, which exists in tautomeric equilibrium with the 1,5-naphthyridin-2(1H)-one keto form, is a key hydrogen-bonding moiety. The ability of hydroxyl groups to act as both hydrogen bond donors and acceptors allows them to form critical interactions with amino acid residues within the active site of target enzymes or receptors. aip.org This hydrogen-bonding capability is fundamental to the binding affinity and specificity of many heterocyclic drugs. nih.gov Studies on other heterocyclic systems have confirmed that 2'-hydroxyl groups can be essential for RNA-protein interactions, where they may interact with carboxylate groups of amino acid residues like glutamate (B1630785). nih.gov In the context of naphthyridines, hydroxyl groups are known to enhance solubility and favor hydrogen-bonding interactions, which can improve bioavailability and target engagement.

The 6-methyl group primarily influences the molecule's properties through steric and electronic effects. Methyl groups are lipophilic and can enhance a compound's ability to cross biological membranes, potentially improving bioavailability. In SAR studies, the addition of a methyl group can modulate enzyme inhibition. Depending on the topology of the target's binding pocket, the methyl group can either fit into a specific hydrophobic pocket, thereby increasing binding affinity, or cause steric hindrance that prevents optimal binding. For example, in a series of kinase inhibitors, the introduction of a methyl substituent onto a piperazine (B1678402) ring attached to a naphthyridine core led to a moderate loss in antiproliferative potency, suggesting a sensitive steric environment. nih.gov Therefore, the 6-methyl group is a critical modulator of the compound's lipophilicity, metabolic stability, and steric fit with its biological target.

Stereochemical Considerations and Enantioselective Synthesis for SAR Optimization

The introduction of chiral centers into 1,5-naphthyridine analogs necessitates careful consideration of stereochemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets like enzymes and receptors. Research on related naphthyridine derivatives has highlighted that resolving diastereomeric mixtures is essential to determine if one isomer possesses superior potency and properties. acs.org

To optimize SAR, medicinal chemists employ enantioselective synthesis to produce single, stereochemically pure isomers. This avoids the administration of isomeric mixtures where one form may be inactive or contribute to off-target effects. Several synthetic strategies have been developed for chiral heterocycles that are applicable to naphthyridine analogs. Asymmetric hydrogenation using chiral ruthenium catalysts, for instance, has been successfully used to prepare chiral 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess. researchgate.net Another powerful method is the Pictet-Spengler reaction, which can be rendered asymmetric through the use of chiral Brønsted acid catalysts to produce chiral tetrahydroisoquinolines, a related class of heterocycles. rsc.org

Furthermore, chiral separation techniques, such as supercritical fluid chromatography (SFC), are often employed to resolve racemic mixtures of advanced intermediates or final compounds. acs.org This allows for the separate biological evaluation of each enantiomer, providing clear SAR data. In one study, after separating enantiomers of a complex tetracyclic pyridone, one isomer was found to be significantly more active, underscoring the importance of stereochemical purity in drug development. acs.org These approaches, which focus on creating and testing stereochemically defined molecules, are indispensable for optimizing the therapeutic potential of 6-methyl-1,5-naphthyridin-2-ol analogs.

Computational Chemistry and Molecular Modeling in the Study of 6 Methyl 1,5 Naphthyridin 2 Ol

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 6-Methyl-1,5-naphthyridin-2-ol) when bound to a second molecule (a receptor, typically a protein or enzyme). The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

While specific docking studies for 6-Methyl-1,5-naphthyridin-2-ol are not extensively detailed in publicly available literature, the methodology is widely applied to the broader naphthyridine class of compounds to identify potential biological targets and rationalize structure-activity relationships (SAR). For instance, derivatives of the parent 1,5-naphthyridine (B1222797) scaffold have been docked into the active sites of various enzymes to explore their therapeutic potential. nih.govacs.org In a study on 2,8-disubstituted-1,5-naphthyridines as potential antimalarials, docking simulations were performed on a homology model of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). nih.govacs.org These simulations predicted that the naphthyridine core interacts with the kinase hinge region, forming a key hydrogen bond with the backbone amide of residue Valine 1357. acs.org Similarly, other studies have used docking to investigate 1,8-naphthyridine (B1210474) derivatives as potential agents against breast cancer by simulating their interaction with the human estrogen receptor (PDB ID: 1ERR). researchgate.net In one such study, the designed compounds showed better binding energy scores compared to the standard drug, Tamoxifen. researchgate.net

Identify potential biological targets for a new compound.

Predict the specific amino acid residues involved in the binding interaction.

Guide the design of more potent derivatives by suggesting structural modifications that could enhance binding affinity.

Table 1: Examples of Molecular Docking Studies on Naphthyridine Scaffolds This table presents findings from related naphthyridine compounds to illustrate the application of molecular docking.

| Compound Class | Protein Target (PDB ID) | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2,8-Disubstituted-1,5-naphthyridines | P. falciparum PI4K (homology model) | N5 of naphthyridine core forms H-bond with backbone amide of V1357 in the kinase hinge region. | nih.govacs.org |

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) | Compounds showed favorable binding energies, suggesting potential as anti-breast cancer agents. | researchgate.net |

| Tetrahydropyrido-naphthyridine | Human Serotonin (B10506) Transporter (6AWO) | Compound binds to active sites, suggesting potential for use as an hSERT inhibitor. | acs.org |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and refined view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the predicted binding pose, the flexibility of the protein, and the detailed network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For the naphthyridine family, MD simulations have been crucial in validating docking results and understanding the stability of ligand-protein complexes. For example, MD simulations were used to study the interaction between a tetrahydropyrido-naphthyridine derivative and the human serotonin transporter, establishing that the compound binds to the active site without disrupting the protein's secondary structure. acs.org In another study on Hsp90 inhibitors, MD simulations using the NAMD package and CHARMM36m force field were performed to investigate the binding mode of a novel compound, confirming the stability of the docked pose. nih.gov Furthermore, a 100-nanosecond MD simulation was conducted to explore the stability and intermolecular interactions of a potent anti-tuberculosis 1,8-naphthyridine derivative within the active site of its target enzyme, enoyl-ACP reductase. nih.gov These simulations provide valuable information on how the ligand and receptor adapt to each other's presence, offering a more realistic picture of the binding event than static docking poses.

Table 2: Application of Molecular Dynamics Simulations in Naphthyridine Research This table presents findings from related naphthyridine compounds to illustrate the application of MD simulations.

| Compound Class | Protein Target | Simulation Details | Key Insights | Reference |

|---|---|---|---|---|

| Hsp90 C-Terminal Domain Inhibitor | Hsp90β | NAMD package, CHARMM36m force field | Investigated and confirmed the binding mode of the inhibitor. | nih.gov |

| Tetrahydropyrido-naphthyridine | Human Serotonin Transporter (hSERT) | Not specified | Confirmed stable binding in the active site without perturbing the protein's secondary structure. | acs.org |

ADME-Tox Prediction and In Silico Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) must be evaluated. In silico tools play a crucial role in the early prediction of these properties, allowing researchers to filter out compounds with unfavorable pharmacokinetic profiles without the need for costly and time-consuming experiments.

For derivatives of the naphthyridine scaffold, various computational models are used to predict key drug-like properties. These often include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. indexcopernicus.com Studies on 1,8-naphthyridine derivatives have utilized platforms like SwissADME to predict pharmacokinetic properties. researchgate.net These predictions can be visualized using tools like the "BOILED-Egg" model, which forecasts gastrointestinal absorption and blood-brain barrier penetration. researchgate.net In a study of designed tacrine (B349632) derivatives, all new compounds were found to obey Lipinski's rule, suggesting good potential for oral bioavailability. indexcopernicus.com Similarly, ADMET predictions for novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were used to assess their drug-likeness. nih.gov

Table 3: Representative In Silico ADME Properties for Naphthyridine Derivatives This table shows typical ADME parameters predicted for naphthyridine derivatives, illustrating the types of data generated in silico. Data is representative of the class.

| Parameter | Description | Typical Predicted Value/Outcome | Reference |

|---|---|---|---|

| Molecular Weight | Mass of the molecule ( g/mol ) | < 500 Da | indexcopernicus.com |

| LogP | Octanol-water partition coefficient; measures lipophilicity | < 5 | indexcopernicus.com |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | < 5 | indexcopernicus.com |

| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 | indexcopernicus.com |

| TPSA | Topological Polar Surface Area; predicts drug transport properties | Varies, e.g., ~70-90 Ų | researchgate.net |

| GI Absorption | Gastrointestinal Absorption | High (predicted) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or topological properties) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for 6-Methyl-1,5-naphthyridin-2-ol has not been published, the approach has been applied to related naphthyridine structures. For example, a QSAR study was performed on a series of 1,3,4-oxadiazole (B1194373) substituted naphthyridines that act as HIV-1 integrase inhibitors. researchgate.net The resulting linear QSAR model was developed using stepwise multiple linear regression. researchgate.net This study and others on similar heterocyclic systems have identified several types of molecular descriptors that are often important for defining biological activity. These can include electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), topological indices such as the valence connectivity index, and physicochemical properties like polarizability and mass. researchgate.net By understanding which descriptors are critical, chemists can rationally design new derivatives with potentially enhanced activity.

Table 4: Important Descriptor Classes in QSAR Models of Naphthyridine-like Compounds This table lists types of molecular descriptors found to be significant in QSAR studies of naphthyridine derivatives and related compounds.

| Descriptor Type | Example Descriptor | Potential Significance | Reference |

|---|---|---|---|

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons in reactions. | researchgate.net |

| Topological | Valence Connectivity Index (Order 1) | Describes the size and degree of branching of the molecule. | researchgate.net |

| Physicochemical | Dielectric Energy | Relates to the molecule's charge distribution and interaction with a medium. | researchgate.net |

Advanced Research Directions and Future Perspectives for 6 Methyl 1,5 Naphthyridin 2 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing naphthyridine cores often involve multi-step processes with harsh conditions. Future research should prioritize the development of sustainable synthetic strategies for 6-Methyl-1,5-naphthyridin-2-ol that are efficient, cost-effective, and environmentally benign. The principles of green chemistry offer a roadmap for this endeavor.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction rates, improve yields, and reduce solvent usage. derpharmachemica.comscispace.comsphinxsai.com Applying MAOS to the cyclization steps in the synthesis of the 6-Methyl-1,5-naphthyridin-2-ol core could offer a substantial improvement over conventional heating methods. scispace.com

Catalyst-Free Domino Reactions: One-pot reactions that proceed through multiple steps without the need to isolate intermediates or change conditions can greatly enhance efficiency. rsc.org Developing a domino reaction that assembles the core structure from simple, readily available precursors in a benign solvent like ethanol (B145695) or water would be a significant advancement. rsc.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or other eco-friendly alternatives is a central tenet of green chemistry. rsc.org Research into the solubility and reactivity of precursors for 6-Methyl-1,5-naphthyridin-2-ol in these solvents is warranted.

| Approach | Conventional Method | Proposed Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Energy Source | Prolonged heating with oil baths | Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency sphinxsai.com |

| Solvent | High-boiling, non-polar organic solvents (e.g., Diphenyl ether) nih.gov | Water, Ethanol rsc.orgrsc.org | Reduced toxicity, lower environmental impact, improved safety |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component domino reactions rsc.org | Increased efficiency, reduced waste, atom economy |

| Catalysis | Use of strong acids or heavy metal catalysts | Catalyst-free conditions or use of reusable, non-toxic catalysts rsc.org | Lower cost, reduced environmental contamination, simpler purification |

Exploration of New Biological Targets and Disease Indications

The broader naphthyridine class of compounds has demonstrated a remarkable diversity of biological activities by interacting with various targets. nih.govresearchgate.net A crucial future direction is the systematic screening of 6-Methyl-1,5-naphthyridin-2-ol and its future derivatives against a wide array of biological targets to uncover novel therapeutic potential.

Potential targets for investigation, based on activities of related naphthyridine scaffolds, include:

Bacterial Topoisomerases: Nalidixic acid, the first naphthyridine antibacterial, targets DNA gyrase. mdpi.com Novel bacterial topoisomerase inhibitors (NBTIs) based on a 1,5-naphthyridin-2-one scaffold have shown broad-spectrum activity, with some candidates entering clinical trials. nih.gov

Protein Kinases: Many naphthyridine derivatives are potent kinase inhibitors relevant to oncology. Targets of interest include Casein Kinase 2 (CK2), mTOR, and Ataxia Telangiectasia Mutated (ATM) kinase. acs.orgacs.orgmit.edu

Heat Shock Proteins (Hsp90): Analogs of 1,6-naphthyridin-2(1H)-one have been designed as Hsp90 inhibitors, which is a key target in cancer therapy. nih.gov

Parasitic Enzymes: 2,8-disubstituted-1,5-naphthyridines have been identified as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, highlighting their potential as antimalarial agents. semanticscholar.orgacs.org

Viral Enzymes: Certain derivatives have shown potential as inhibitors of viral targets like HIV-1 integrase.

| Potential Biological Target Class | Specific Example(s) | Associated Disease Indication | Reference Scaffold |

|---|---|---|---|

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Bacterial Infections nih.gov | 1,5-Naphthyridin-2-one nih.gov |

| Protein Kinases | mTOR, ATM, CK2 | Cancer acs.orgacs.orgmit.edu | Benzo[h] rsc.orgsemanticscholar.orgnaphthyridin-2(1H)-one, Imidazo[4,5-c] sphinxsai.comrsc.orgnaphthyridin-2-one acs.orgmit.edu |

| Chaperone Proteins | Hsp90 | Cancer (Breast) nih.gov | 1,6-Naphthyridin-2(1H)-one nih.gov |

| Parasitic Enzymes | Plasmodium falciparum PI4K | Malaria nih.govsemanticscholar.org | 1,5-Naphthyridine (B1222797) nih.govsemanticscholar.org |

| Viral Enzymes | HIV-1 Integrase | HIV/AIDS | 1,5-Naphthyridin-2(1H)-one |

Rational Design of Derivatives with Improved Efficacy and Selectivity

Once a biological activity is identified, the rational design of derivatives based on the 6-Methyl-1,5-naphthyridin-2-ol scaffold will be essential to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process.

Future research should focus on systematic modifications at key positions:

N-1 Position: The nitrogen at position 1 of the naphthyridin-2-one ring is a common site for substitution. Introducing various alkyl or aryl groups can modulate solubility, cell permeability, and target engagement. For example, adding a cyanomethyl group at N-1 of a related scaffold improved antibacterial potency. nih.gov

C-6 Methyl Group: The methyl group at C-6 can be replaced with other functional groups to explore its impact on activity. Bioisosteric replacements or the introduction of larger alkyl or aryl groups could influence binding affinity and metabolic stability.

Other Ring Positions (C-3, C-4, C-7, C-8): Functionalization of the aromatic rings is a powerful strategy. Introducing substituents like halogens, amines, or small alkyl groups at positions such as C-7 and C-8 has been shown to dramatically affect the biological activity and physical properties of 1,5-naphthyridines. nih.govsemanticscholar.orgacs.org For instance, adding basic nitrogen-containing groups can enhance antimalarial activity. acs.org

| Modification Site | Proposed Chemical Modification | Potential Goal/Impact | Rationale from Related Scaffolds |

|---|---|---|---|

| N-1 | Addition of small alkyl chains (e.g., cyanomethyl) | Improve potency and spectrum (antibacterial) nih.gov | SAR studies on 1,5-naphthyridin-2-one NBTIs showed improved activity. nih.gov |

| C-2 | Exploration of different aryl substituents | Modulate kinase inhibitory activity and selectivity acs.org | SAR on 2,8-disubstituted-1,5-naphthyridines showed this position is critical for kinase binding. acs.org |

| C-6 (Methyl position) | Replacement with CF3, OMe, or other small groups | Alter metabolic stability and electronic properties | General medicinal chemistry principle for probing SAR. |

| C-7 / C-8 | Introduction of halogens or basic amines | Enhance antibacterial or antimalarial activity; improve solubility mdpi.comsemanticscholar.orgacs.org | Substitution at these positions critically impacts activity in various naphthyridine series. semanticscholar.orgacs.org |

Integration of Omics Technologies in Pharmacological Studies

To fully understand the therapeutic potential and mechanism of action of 6-Methyl-1,5-naphthyridin-2-ol derivatives, modern "omics" technologies should be integrated into pharmacological studies. This approach moves beyond single-target interactions to provide a systems-level view of a compound's effects.

Pharmacogenomics: This field studies how an individual's genetic makeup affects their response to a drug. researchgate.netirjet.net If a derivative shows promise, pharmacogenomic studies could identify genetic biomarkers that predict efficacy or susceptibility to adverse effects, paving the way for personalized medicine.

Proteomics: By analyzing the entire protein complement of a cell or tissue after treatment, proteomics can help to identify the primary biological target of a compound and uncover off-target effects. This is crucial for understanding the mechanism of action and potential toxicity.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can reveal how a compound alters cellular metabolism, which is particularly relevant for anticancer and antimicrobial agents that disrupt these pathways.

Transcriptomics: Analyzing the full range of messenger RNA molecules can show how a compound influences gene expression, providing further insights into its downstream biological effects and mechanisms.

Translation of Preclinical Findings to Clinical Development Considerations

The ultimate goal of medicinal chemistry research is the development of safe and effective medicines. The path from a promising preclinical compound to a clinically approved drug is long and challenging. For any derivative of 6-Methyl-1,5-naphthyridin-2-ol that demonstrates significant potential, a clear translational strategy is required.

Key considerations include:

Early-Stage ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be assessed early in the development process to avoid late-stage failures. Poor pharmacokinetics or unforeseen toxicity are common reasons for the termination of drug development. nih.gov

In Vivo Efficacy Models: Promising in vitro activity must be validated in relevant animal models of the target disease. These studies are critical for establishing proof-of-concept and determining potential dosing regimens. semanticscholar.org

Mode of Action De-risking: A thorough understanding of the compound's mechanism of action is vital. As seen with some phenotypic screening hits, a lack of early MoA studies can lead to the progression of compounds whose activity is linked to an undesirable mechanism, such as non-specific cytotoxicity. nih.gov

Predicted Human Dose: Integrating in vitro potency with in vivo pharmacokinetic data from animal studies allows for the prediction of the human dose required to achieve therapeutic concentrations. acs.org This modeling is essential for designing first-in-human clinical trials. The advancement of naphthyridine-based agents like the NBTI gepotidacin (B1671446) into Phase III clinical trials demonstrates that this scaffold can lead to successful clinical candidates. nih.gov

By systematically pursuing these advanced research directions, the scientific community can unlock the full potential of the 6-Methyl-1,5-naphthyridin-2-ol scaffold, paving the way for the discovery of a new generation of therapeutics.

Q & A

What are the primary synthetic routes for 6-methyl-1,5-naphthyridin-2-ol, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically starts with halogenated 1,5-naphthyridine precursors. For example, 2-chloro-6-methyl-1,5-naphthyridine can undergo nucleophilic substitution using hydroxide ions under reflux in methanol with sodium methoxide as a base . Key variables for optimization include:

- Temperature: Elevated temperatures (e.g., 80–100°C) improve reaction rates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts: Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in multi-step syntheses .

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using -NMR (δ 8.2–8.5 ppm for aromatic protons) .

How does tautomerism influence the reactivity and stability of 6-methyl-1,5-naphthyridin-2-ol?

Level: Advanced

Methodological Answer:

6-Methyl-1,5-naphthyridin-2-ol exists predominantly as the keto tautomer (1,5-naphthyridin-2(1H)-one) due to resonance stabilization of the carbonyl group . Experimental verification methods include:

- UV-Vis Spectroscopy: Compare absorption spectra (e.g., λmax shifts in acidic vs. basic media).

- -NMR: Detect enol proton signals (δ 10–12 ppm) in deuterated DMSO to identify minor tautomeric forms.

- Computational Chemistry: Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and predict dominant forms .

What analytical techniques are critical for characterizing 6-methyl-1,5-naphthyridin-2-ol in complex matrices?

Level: Basic

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (254 nm) for purity assessment.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> at m/z 175.08 (C9H8N2O).

- Vibrational Spectroscopy: FT-IR peaks at 1680 cm<sup>−1</sup> (C=O stretch) and 3200 cm<sup>−1</sup> (O-H stretch) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for solid-state studies .

How can researchers resolve contradictions in reported biological activity data for 6-methyl-1,5-naphthyridin-2-ol derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for pH/temperature.

- Structure-Activity Relationship (SAR) Studies: Compare derivatives with modifications at the 6-methyl or 2-hydroxyl positions .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, prioritizing peer-reviewed sources .

What safety protocols are essential when handling 6-methyl-1,5-naphthyridin-2-ol in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H312/H332) .

- Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Waste Disposal: Neutralize aqueous residues with dilute acetic acid before disposal in designated halogenated waste containers .

How can synthetic yields of 6-methyl-1,5-naphthyridin-2-ol be improved for scale-up applications?

Level: Advanced

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields by 15–20% .

- Catalytic Systems: Employ Pd(OAc)2/Xantphos for cross-coupling steps to minimize byproducts.

- Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

What role does 6-methyl-1,5-naphthyridin-2-ol play in heterocyclic chemistry as a building block?

Level: Basic

Methodological Answer:

It serves as a precursor for:

- Antimicrobial Agents: Introduce sulfonamide groups at the 3-position via electrophilic substitution.

- Kinase Inhibitors: Functionalize the 2-hydroxyl group with urea moieties (e.g., (7-aryl-1,5-naphthyridin-2-yl)ureas) .

- Fluorescent Probes: Modify the naphthyridine core with electron-withdrawing groups (e.g., nitro) for optical applications .

How can discrepancies in the reported pharmacological efficacy of 6-methyl-1,5-naphthyridin-2-ol derivatives be systematically addressed?

Level: Advanced

Methodological Answer:

- Dose-Response Curves: Establish IC50 values across ≥5 concentrations (e.g., 0.1–100 µM) to ensure reproducibility.

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.

- In Vivo Validation: Compare pharmacokinetics (Cmax, AUC) in rodent models under standardized dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products